N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide: is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a tert-butyl group, a chloro group, and a carboxamide group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable thioamide with a halogenated ketone under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Chlorination: The chloro group is introduced through a chlorination reaction using thionyl chloride or phosphorus pentachloride.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of various substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the chloro and tert-butyl groups may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide
- N-(4-tert-butyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
- N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide
Uniqueness
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of both a chloro group and a carboxamide group on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14ClN3OS2 |
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Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H14ClN3OS2/c1-6-8(15-10(13)19-6)9(17)16-11-14-7(5-18-11)12(2,3)4/h5H,1-4H3,(H,14,16,17) |
InChI Key |
CZLMRPLVRSRHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NC2=NC(=CS2)C(C)(C)C |
Origin of Product |
United States |
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